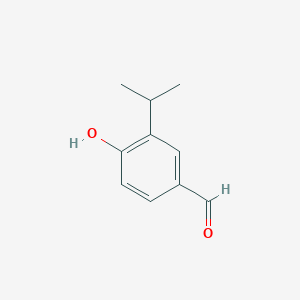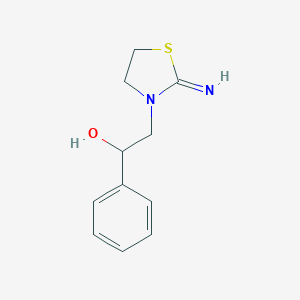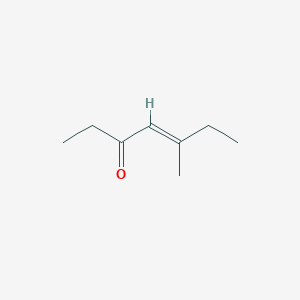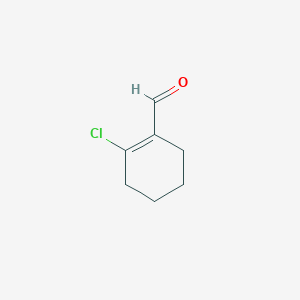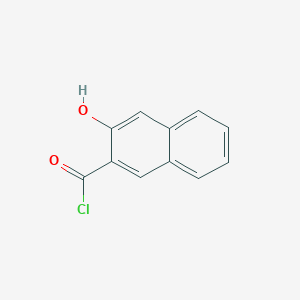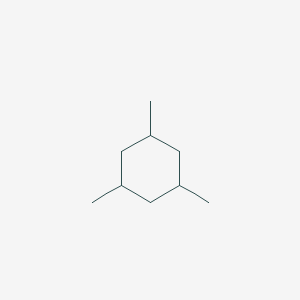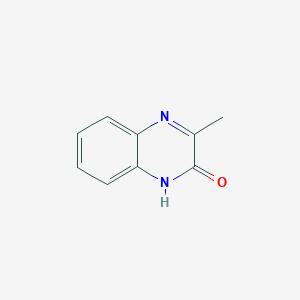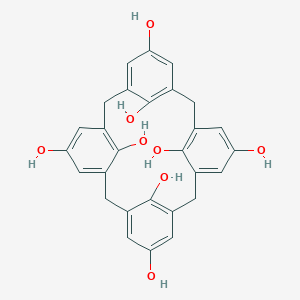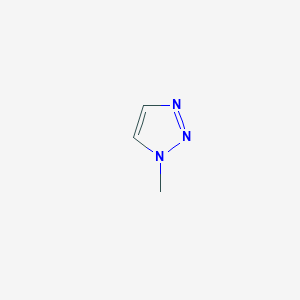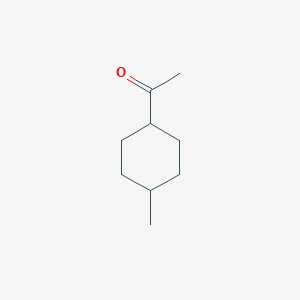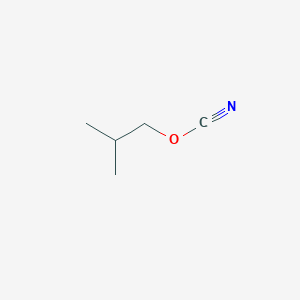
Cyanic acid, isobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanic acid, isobutyl ester is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as isobutyl cyanate and has the molecular formula C5H9NO.
Mécanisme D'action
The mechanism of action of cyanic acid, isobutyl ester is not well understood. However, it is believed that the compound reacts with amino acids and proteins in the body to form stable adducts. These adducts can then undergo further reactions leading to the formation of various products.
Effets Biochimiques Et Physiologiques
Cyanic acid, isobutyl ester has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can cause DNA damage and induce apoptosis in cells. It has also been found to have antitumor properties and can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyanic acid, isobutyl ester in lab experiments is its ability to introduce the cyanate functional group into organic molecules. This functional group has a wide range of applications in organic synthesis. However, the compound is also highly reactive and can be difficult to handle. It can also be toxic and must be handled with care.
Orientations Futures
There are many potential future directions for research on cyanic acid, isobutyl ester. One area of interest is in the development of new synthetic methods for the compound. Another area of interest is in the study of the mechanism of action of the compound and its effects on cells and tissues. Additionally, the potential applications of the compound in the synthesis of pharmaceuticals and other organic compounds should be further explored.
Méthodes De Synthèse
The synthesis of cyanic acid, isobutyl ester can be achieved through the reaction of isobutyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of isobutyl cyanate and hydrogen chloride gas. The reaction can be represented by the following equation:
CH3CH2CH(CH3)OH + ClCN → CH3CH2CH(CH3)NCO + HCl
Applications De Recherche Scientifique
Cyanic acid, isobutyl ester has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. Isobutyl cyanate can be used as a reagent in organic reactions to introduce the cyanate functional group into organic molecules. This functional group has been found to have a wide range of applications in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
Numéro CAS |
1768-25-8 |
|---|---|
Nom du produit |
Cyanic acid, isobutyl ester |
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-methylpropyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-7-4-6/h5H,3H2,1-2H3 |
Clé InChI |
MCYWEMHLHMUDBF-UHFFFAOYSA-N |
SMILES |
CC(C)COC#N |
SMILES canonique |
CC(C)COC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



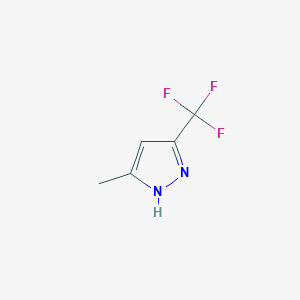
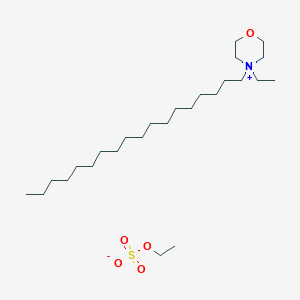
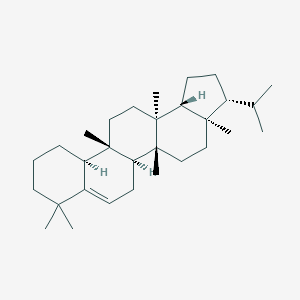
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
